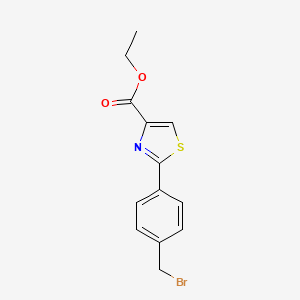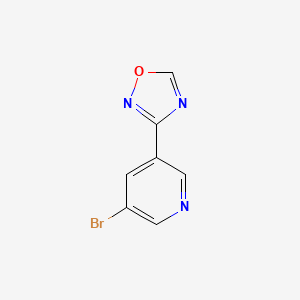
2-(4-Bromomethyl-phenyl)-thiazole-4-carboxylic acid ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester: is an organic compound that features a thiazole ring and a bromomethylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester typically involves the bromination of a precursor compound followed by esterification. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) to introduce the bromomethyl group . The thiazole ring can be constructed through a cyclization reaction involving a thioamide and an α-haloketone .
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The thiazole ring can participate in various oxidation and reduction reactions, altering its electronic properties.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator used in bromination.
Acidic or Basic Hydrolysis: Used for ester hydrolysis.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted thiazole derivatives can be obtained.
Carboxylic Acid: Resulting from ester hydrolysis.
Wissenschaftliche Forschungsanwendungen
Chemistry: 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester is used as an intermediate in organic synthesis, particularly in the construction of more complex thiazole derivatives .
Biology and Medicine: Thiazole derivatives, including this compound, have shown potential in medicinal chemistry for their biological activities. They can act as enzyme inhibitors, antimicrobial agents, and more .
Industry: In the industrial sector, this compound can be used in the synthesis of materials with specific electronic properties due to the presence of the thiazole ring .
Wirkmechanismus
The mechanism of action of 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester largely depends on its application. In biological systems, the thiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity or altering their function . The bromomethyl group can also participate in covalent bonding with biological targets, enhancing the compound’s efficacy .
Vergleich Mit ähnlichen Verbindungen
4-Bromomethylphenylboronic acid pinacol ester: Shares the bromomethylphenyl group but differs in the functional groups attached to the phenyl ring.
2-[4-(Bromomethyl)phenyl]propionic acid: Similar in structure but has a propionic acid group instead of a thiazole ring.
Uniqueness: The presence of both the thiazole ring and the bromomethylphenyl group in 2-[4-(Bromomethyl)phenyl]-4-thiazolecarboxylic acid, ethyl ester makes it unique. This combination allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds .
Eigenschaften
Molekularformel |
C13H12BrNO2S |
|---|---|
Molekulargewicht |
326.21 g/mol |
IUPAC-Name |
ethyl 2-[4-(bromomethyl)phenyl]-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C13H12BrNO2S/c1-2-17-13(16)11-8-18-12(15-11)10-5-3-9(7-14)4-6-10/h3-6,8H,2,7H2,1H3 |
InChI-Schlüssel |
DDOVJWUNSWZMAD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![5-[8-(3,4-Dimethoxyanilino)imidazo[1,2-a]pyrazin-6-yl]-2-methoxybenzamide](/img/structure/B13984065.png)





![1H-Pyrrolo[2,3-b]pyridine-5-carboxylic acid, 6-ethoxy-, ethyl ester](/img/structure/B13984081.png)



